3-Bromo-5-nitro-1-benzothiophene
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Description
3-Bromo-5-nitro-1-benzothiophene is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the development of kinase inhibitors , suggesting that kinases could be potential targets.
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution reactions . For instance, heating 3-Bromo-2-nitrobenzo[b]thiophene in diglyme with anhydrous ammonia gives 3-amino-2-nitrobenzo[b]thiophene . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it might impact pathways regulated by these enzymes, such as cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of 3-aminobenzo[b]thiophenes, which have shown promise in the development of inhibitors of kinase targets . These inhibitors can interact with enzymes and proteins, affecting their function and potentially influencing biochemical reactions.
Cellular Effects
Its derivatives have been used in the development of kinase inhibitors, which can influence cell function . These inhibitors can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its derivatives have been used in the development of kinase inhibitors . These inhibitors can bind to enzymes, potentially inhibiting or activating them, and can cause changes in gene expression.
Properties
IUPAC Name |
3-bromo-5-nitro-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNMFMKEKDBNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586284 |
Source
|
Record name | 3-Bromo-5-nitro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19492-95-6 |
Source
|
Record name | 3-Bromo-5-nitro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-nitro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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